Cytidine-5'-triphosphate (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

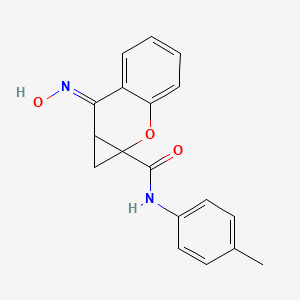

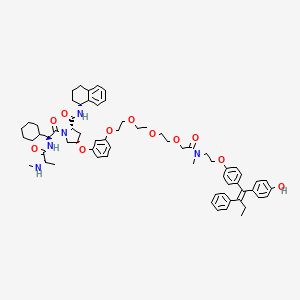

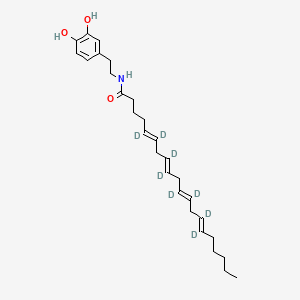

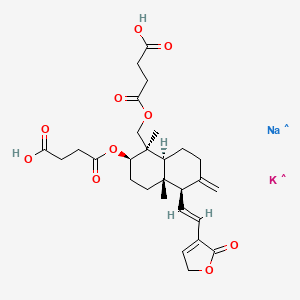

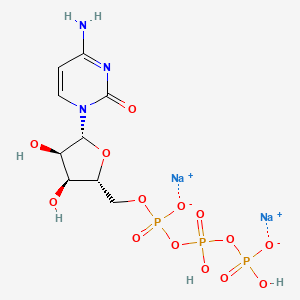

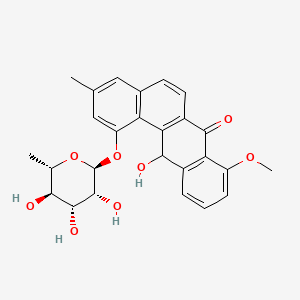

Cytidine-5’-triphosphate (disodium) is a nucleoside triphosphate with a pyrimidine ring. It is an essential component of RNA and plays a crucial role in various biochemical processes. This compound is involved in the synthesis of RNA and acts as a coenzyme in several metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate (disodium) can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate. The chemical synthesis involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, cytidine-5’-triphosphate (disodium) is produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to higher yields of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate (disodium) undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form higher phosphorylated nucleotides.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents (e.g., phosphorus oxychloride), hydrolyzing agents (e.g., water, acids), and substituting agents (e.g., nucleophiles). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various substituted cytidine derivatives .

Scientific Research Applications

Cytidine-5’-triphosphate (disodium) has a wide range of scientific research applications:

Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.

Biology: It plays a role in cellular metabolism and is involved in the biosynthesis of phospholipids and glycoproteins.

Medicine: It is used in the study of genetic diseases and as a potential therapeutic agent for neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes

Mechanism of Action

Cytidine-5’-triphosphate (disodium) exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical pathways. It participates in the synthesis of RNA by serving as a substrate for RNA polymerases. It also acts as a coenzyme in the biosynthesis of glycerophospholipids and glycosylation of proteins. The molecular targets include enzymes such as cytidine triphosphate synthetase and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Adenosine-5’-triphosphate (disodium): Similar to cytidine-5’-triphosphate, it is a high-energy molecule involved in various metabolic processes.

Uridine-5’-triphosphate (disodium): Another nucleoside triphosphate involved in RNA synthesis and cellular metabolism.

Guanosine-5’-triphosphate (disodium): Plays a role in protein synthesis and signal transduction.

Uniqueness

Cytidine-5’-triphosphate (disodium) is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. Unlike other nucleoside triphosphates, it acts as a coenzyme in these specific pathways, making it essential for the proper functioning of cellular membranes and protein glycosylation .

Properties

Molecular Formula |

C9H14N3Na2O14P3 |

|---|---|

Molecular Weight |

527.12 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChI Key |

NFQMDTRPCFJJND-WFIJOQBCSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)